molecular formula C9H10O4 B3126637 1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone CAS No. 33539-20-7

1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone

Cat. No. B3126637
CAS RN: 33539-20-7
M. Wt: 182.17 g/mol
InChI Key: WXOYSNLFYSJUDB-UHFFFAOYSA-N
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Description

“1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known as 2,6-Dihydroxy-4-methoxyacetophenone . This compound can be isolated from the root tissue of Sanguisorba minor and exhibits antifungal activity .


Synthesis Analysis

The synthesis of “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” can be achieved from Methanol and 2’,5’-Dihydroxyacetophenone . More details about the synthesis process can be found in the referenced source .


Molecular Structure Analysis

The molecular structure of “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The molecular weight of this compound is 182.1733 .

Scientific Research Applications

Degradation of Organic Compounds

The study by Qutob et al. (2022) reviews advanced oxidation processes (AOPs) for treating acetaminophen in water, emphasizing the role of similar molecular structures in understanding degradation pathways and by-products. This work underscores the importance of methoxyphenyl derivatives in environmental chemistry, particularly in their transformation and the assessment of biotoxicity of their degradation products Qutob et al., 2022.

Synthesis of Macrocyclic Natural Products

The applications of Lawesson's reagent in synthesizing macrocyclic natural products, as reviewed by Larik et al. (2017), demonstrate the versatility of methoxyphenyl derivatives in organic synthesis. These compounds serve as key intermediates in constructing complex natural products, highlighting their significance in synthetic chemistry Larik et al., 2017.

Pharmacologically Active Derivatives

Research on 3-hydroxycoumarin chemistry by Yoda (2020) illustrates the potential of hydroxy and methoxy substituted phenyl ethanones in medicinal chemistry. These compounds are precursors for various biologically active derivatives, showcasing their applications in drug development and pharmacological studies Yoda, 2020.

Antioxidant Properties

The ethanobotanical properties of unexplored plants, as discussed by Thakre Rushikesh et al. (2016), provide insight into the antioxidant capabilities of methoxyphenyl derivatives. These compounds are found in various plants and have shown potential in traditional medicine for their therapeutic properties, including antioxidation Thakre Rushikesh et al., 2016.

Mechanism of Action

While the exact mechanism of action for “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” is not fully understood, it has been found to exhibit α-glucosidase inhibitory activity . This suggests that it may have potential therapeutic applications in the management of postprandial hyperglycemia in diabetes .

properties

IUPAC Name

1-(3,6-dihydroxy-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)8-6(11)3-4-7(12)9(8)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOYSNLFYSJUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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